3-Cyclohexyl-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexyl-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-4-one is a heterocyclic compound with a molecular formula of C14H15NOS3 and a molecular weight of 309.474 g/mol . This compound is characterized by a thiazolidinone core structure, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of cyclohexyl and thiophene groups attached to the thiazolidinone ring imparts unique chemical and physical properties to the compound.
Preparation Methods
The synthesis of 3-Cyclohexyl-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-4-one typically involves the condensation of cyclohexylamine, thiophene-2-carbaldehyde, and a thiazolidinone precursor under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
3-Cyclohexyl-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the thiophene or cyclohexyl groups.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various thiazolidinone derivatives with different substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
3-Cyclohexyl-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: The compound exhibits biological activity, including antimicrobial and antifungal properties. It is studied for its potential use in developing new antibiotics and antifungal agents.
Medicine: Research is ongoing to explore the compound’s potential as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in key biological processes, such as DNA replication and protein synthesis. This inhibition leads to the disruption of cellular functions and ultimately results in cell death. The compound’s ability to generate reactive oxygen species also contributes to its cytotoxic effects, making it effective against cancer cells .
Comparison with Similar Compounds
3-Cyclohexyl-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:
- 3-Phenethyl-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-4-one
- 5-Cyclohex-3-enylmethylene-2-thioxo-thiazolidin-4-one
- 3-(2-Methoxy-ethyl)-5-thiophen-2-ylmethylene-2-thioxo-thiazolidin-4-one
- 5-(3-Cyclohexen-1-ylmethylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one
These compounds share a similar core structure but differ in the substituents attached to the thiazolidinone ring. The presence of different substituents can significantly impact the compound’s chemical and physical properties, as well as its biological activity.
Properties
Molecular Formula |
C14H15NOS3 |
---|---|
Molecular Weight |
309.5 g/mol |
IUPAC Name |
(5E)-3-cyclohexyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H15NOS3/c16-13-12(9-11-7-4-8-18-11)19-14(17)15(13)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2/b12-9+ |
InChI Key |
KKWYUQVJAZDZDH-FMIVXFBMSA-N |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CC=CS3)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.